1,1'-(1-tert-Butoxypropane-1,2-diyl)dibenzene
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Overview
Description
1,1’-(1-tert-Butoxypropane-1,2-diyl)dibenzene is an organic compound characterized by the presence of two benzene rings connected through a propane chain with a tert-butoxy group attached to the central carbon. This compound falls under the category of diphenylethanes and is known for its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1-tert-Butoxypropane-1,2-diyl)dibenzene typically involves the reaction of benzyl chloride with tert-butyl alcohol in the presence of a strong base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the tert-butyl group replaces the chlorine atom on the benzyl chloride, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1-tert-Butoxypropane-1,2-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene rings react with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted benzene derivatives.
Scientific Research Applications
1,1’-(1-tert-Butoxypropane-1,2-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-(1-tert-Butoxypropane-1,2-diyl)dibenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group can influence the compound’s reactivity and binding affinity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1’-(propane-1,2-diyl)dibenzene: Lacks the tert-butoxy group, resulting in different chemical and physical properties.
1,1’-(1-Bromo-1,2-ethanediyl)dibenzene: Contains a bromine atom instead of the tert-butoxy group, leading to different reactivity.
Uniqueness
1,1’-(1-tert-Butoxypropane-1,2-diyl)dibenzene is unique due to the presence of the tert-butoxy group, which imparts distinct steric and electronic effects. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
61609-13-0 |
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Molecular Formula |
C19H24O |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxy]-1-phenylpropan-2-yl]benzene |
InChI |
InChI=1S/C19H24O/c1-15(16-11-7-5-8-12-16)18(20-19(2,3)4)17-13-9-6-10-14-17/h5-15,18H,1-4H3 |
InChI Key |
CXKYPTPCOSRHIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C2=CC=CC=C2)OC(C)(C)C |
Origin of Product |
United States |
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